Cas no 17291-90-6 (2-(2,6-difluorophenyl)ethan-1-amine)
17291-90-6 structure
Product Name:2-(2,6-difluorophenyl)ethan-1-amine
Numero CAS:17291-90-6
MF:C8H9F2N
MW:157.16056895256
CID:122230
PubChem ID:3746111
Update Time:2025-06-08
2-(2,6-difluorophenyl)ethan-1-amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2,6-Difluorophenethylamine
- 2-(2,6-difluorophenyl)ethanamine
- Benzeneethanamine,2,6-difluoro-
- 2-(2,6-difluorophenethyl)amine
- 2-(2,6-difluorophenyl)ethan-1-amine
- 2-(2,6-difluorophenyl)ethylamine
- 2-(2.6-Difluor-phenyl)-aethylamin
- 2,6difluorophenethylamine
- 2-< 2.6-Difluorphenyl> ethylamin
- AC1MWAIA
- AC1Q54A8
- CTK4D4417
- SureCN6085227
- 17291-90-6
- ADHKZSNGELMMAG-UHFFFAOYSA-N
- DTXSID50395852
- EN300-44296
- MFCD01529881
- SCHEMBL6085227
- 2,6-Difluorophenethylamine97per cent
- AT21561
- AKOS000152669
- BS-13446
- Benzeneethanamine, 2,6-difluoro-
- FT-0691197
- 2,6-Difluorophenethylamine97%
- 2,6-DIFLUOROPHENETHYLAMINE 97%
-
- MDL: MFCD01529881
- Inchi: 1S/C8H9F2N/c9-7-2-1-3-8(10)6(7)4-5-11/h1-3H,4-5,11H2
- Chiave InChI: ADHKZSNGELMMAG-UHFFFAOYSA-N
- Sorrisi: FC1C=CC=C(C=1CCN)F
Proprietà calcolate
- Massa esatta: 157.07037
- Massa monoisotopica: 157.07
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 11
- Conta legami ruotabili: 2
- Complessità: 109
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 26A^2
- XLogP3: 1.4
Proprietà sperimentali
- Densità: 1.169
- Punto di ebollizione: 193 ºC
- Punto di infiammabilità: 83 ºC
- PSA: 26.02
- Pressione di vapore: 0.5±0.4 mmHg at 25°C
2-(2,6-difluorophenyl)ethan-1-amine Informazioni sulla sicurezza
- Parola segnale:warning
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
2-(2,6-difluorophenyl)ethan-1-amine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| TRC | D456283-25mg |
2-(2,6-difluorophenyl)ethan-1-amine |
17291-90-6 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D456283-50mg |
2-(2,6-difluorophenyl)ethan-1-amine |
17291-90-6 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D456283-250mg |
2-(2,6-difluorophenyl)ethan-1-amine |
17291-90-6 | 250mg |
$ 320.00 | 2022-06-05 | ||
| Enamine | EN300-44296-0.05g |
2-(2,6-difluorophenyl)ethan-1-amine |
17291-90-6 | 95% | 0.05g |
$66.0 | 2023-02-10 | |
| Enamine | EN300-44296-0.1g |
2-(2,6-difluorophenyl)ethan-1-amine |
17291-90-6 | 95% | 0.1g |
$98.0 | 2023-02-10 | |
| Enamine | EN300-44296-0.25g |
2-(2,6-difluorophenyl)ethan-1-amine |
17291-90-6 | 95% | 0.25g |
$142.0 | 2023-02-10 | |
| Enamine | EN300-44296-0.5g |
2-(2,6-difluorophenyl)ethan-1-amine |
17291-90-6 | 95% | 0.5g |
$271.0 | 2023-02-10 | |
| Enamine | EN300-44296-1.0g |
2-(2,6-difluorophenyl)ethan-1-amine |
17291-90-6 | 95% | 1.0g |
$371.0 | 2023-02-10 | |
| Enamine | EN300-44296-2.5g |
2-(2,6-difluorophenyl)ethan-1-amine |
17291-90-6 | 95% | 2.5g |
$726.0 | 2023-02-10 | |
| Enamine | EN300-44296-5.0g |
2-(2,6-difluorophenyl)ethan-1-amine |
17291-90-6 | 95% | 5.0g |
$1074.0 | 2023-02-10 |
2-(2,6-difluorophenyl)ethan-1-amine Letteratura correlata
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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